molecular formula C14H15N3O3 B1433339 metazachlor OXA CAS No. 1231244-60-2

metazachlor OXA

Cat. No.: B1433339
CAS No.: 1231244-60-2
M. Wt: 273.29 g/mol
InChI Key: PHMHHVKFXZNTKU-UHFFFAOYSA-N
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Description

Metazachlor OXA is a major metabolite of the herbicide metazachlor . It belongs to the chloroacetamide class of chemicals, which inhibit the formation of long chain fatty acids that play a key role in cell division and cell expansion processes . Its molecular formula is C14H15N3O3 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an average mass of 273.287 Da and a monoisotopic mass of 273.111328 Da .

Scientific Research Applications

Environmental Impact Studies

  • Plankton Communities : Metazachlor significantly affects plankton in freshwater environments at concentrations above 5 microg L(-1), with direct negative effects on chlorophytes and indirect effects on zooplankton due to habitat changes caused by macrophyte decline. Long-lasting impacts on aquatic ecosystems are likely due to the slow degradation of metazachlor (Mohr et al., 2008).

  • Macrophytes and Ecosystem Function : Metazachlor adversely impacts aquatic macrophytes, particularly filamentous green algae, at oligo- to mesotrophic nutrient levels. High concentrations cause a shift in species, with no recovery observed over several months, indicating potential long-term ecosystem effects (Mohr et al., 2007).

  • Herbicide Mobility and Formulation : Research shows that metazachlor's mobility in soil can be influenced by its formulation. For instance, using an alginate matrix can reduce its vertical mobility compared to standard commercial formulations, potentially mitigating environmental impact (Włodarczyk, 2014).

Agricultural and Plant Research

  • Effect on Brassica napus : Metazachlor affects the growth and development of Brassica napus, with photosynthesis playing a key role in the plant's survival strategy against the chemical stress induced by the herbicide (Vercampt et al., 2016).

  • Impact on Crop Residue and Soil : In kohlrabi cultivation, metazachlor's residual activity varies under different irrigation regimes. Its dissipation half-life is not significantly altered by soil adjuvants or irrigation, demonstrating its persistence in agricultural settings (Jursík et al., 2019).

Innovative Formulations

  • Controlled Release Formulations : Studies have developed controlled release formulations of metazachlor using high molecular weight poly(lactic acid) particles, which show potential for more effective and environmentally friendly application in agriculture (Salač et al., 2019).

Environmental Fate and Risk Assessment

  • Environmental Fate Modeling : The Soil and Water Assessment Tool (SWAT) model has been used to assess the environmental fate of metazachlor, demonstrating its low conflict with European Environmental Legislation in terms of in-stream herbicide loads (Fohrer et al., 2014).

  • Pesticide Risk Assessment Review : The European Food Safety Authority's peer review of metazachlor highlights concerns regarding groundwater exposure and toxicological relevance, emphasizing the need for a thorough understanding of its environmental impact (Brancato et al., 2017).

Future Directions

One study suggests that activated carbons from lignocellulosic residues could be used for the removal of metazachlor and its degradation products, including metazachlor OXA, from contaminated wastewater . This indicates a potential future direction for managing the environmental impact of metazachlor and its metabolites.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Metazachlor OXA plays a significant role in biochemical reactions, particularly in the inhibition of enzymes involved in fatty acid synthesis. It interacts with enzymes such as superoxide dismutase, catalase, glutathione S-transferase, and glutathione reductase. These interactions lead to reduced activity of these enzymes, which are crucial for oxidative stress management and detoxification processes . The inhibition of these enzymes by this compound can result in oxidative stress and cellular damage.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to cause lower growth rates and delayed ontogenetic development in aquatic organisms . In cells, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of antioxidant enzymes, leading to increased oxidative stress and potential damage to cellular structures such as gills in aquatic organisms .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules and enzyme inhibition. This compound inhibits the activity of enzymes involved in fatty acid synthesis, such as elongase, which is essential for lipid biosynthesis . This inhibition disrupts cell division and tissue differentiation, leading to deformed seeds and impaired growth in plants. Additionally, this compound can induce changes in gene expression related to stress response and detoxification.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term impact on cellular function. Studies have shown that this compound can cause long-term oxidative stress and damage to cellular structures, such as gills, in aquatic organisms . The stability of this compound in various environmental conditions also affects its persistence and potential for bioaccumulation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, this compound can cause mild oxidative stress and enzyme inhibition. At higher doses, it can lead to significant toxic effects, including severe oxidative stress, cellular damage, and mortality . Threshold effects are observed, where the impact of this compound becomes more pronounced beyond certain concentration levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to fatty acid synthesis and detoxification. It interacts with enzymes such as glutathione S-transferase and glutathione reductase, which are involved in the detoxification of reactive oxygen species . The inhibition of these enzymes by this compound can lead to an accumulation of reactive oxygen species and oxidative stress.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. This compound can accumulate in tissues such as gills in aquatic organisms, leading to localized oxidative stress and damage .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound in cellular structures such as gills can result in targeted oxidative stress and damage to these structures .

Properties

IUPAC Name

2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-10-5-3-6-11(2)12(10)17(13(18)14(19)20)9-16-8-4-7-15-16/h3-8H,9H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMHHVKFXZNTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00891455
Record name Metazachlor OXA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231244-60-2
Record name Metazachlor OXA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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